ZH8651

Beschreibung

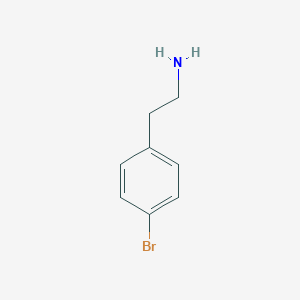

The exact mass of the compound 4-Bromophenethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZCXAOQVBEPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20224524 | |

| Record name | p-Bromophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73918-56-6 | |

| Record name | 4-Bromophenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73918-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromophenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073918566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-bromophenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Synthesis of Zanubrutinib: A Selective BTK Inhibitor

Introduction

Zanubrutinib, marketed as Brukinsa®, is an orally administered small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical signaling enzyme in the B-cell antigen receptor (BCR) and cytokine receptor pathways.[2] Aberrant activation of the BCR signaling pathway is a key driver in the pathogenesis of numerous B-cell malignancies, including mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and Waldenström's macroglobulinemia (WM).[3][4] Zanubrutinib was developed by BeiGene to treat these conditions, receiving its first accelerated approval from the U.S. FDA in November 2019 for adult patients with MCL who have received at least one prior therapy.[5][1] As a second-generation inhibitor, it was engineered for higher selectivity and potency against BTK, with the goal of reducing off-target toxicities associated with the first-generation inhibitor, ibrutinib.[5][6]

Discovery and Development Rationale

The development of Zanubrutinib was driven by the need for a more selective BTK inhibitor.[7] While the first-generation inhibitor, ibrutinib, demonstrated significant efficacy, its off-target inhibition of other kinases, such as those in the TEC and EGFR families, was associated with adverse events like bleeding, rash, and diarrhea.[3][8]

The discovery process for Zanubrutinib involved a systematic approach to identify a potent, selective, and irreversible BTK inhibitor. Researchers prioritized compounds based on a combination of in vitro potency, kinase selectivity, desirable pharmacokinetic (PK) properties, and in vivo pharmacodynamic (PD) profiles.[3][7] This effort led to the identification of compound BGB-3111, later named Zanubrutinib, which exhibited potent activity against BTK and excellent selectivity over other kinases.[3] Preclinical studies demonstrated its desirable absorption, distribution, metabolism, and excretion (ADME) properties, as well as significant efficacy in xenograft models of B-cell lymphoma.[3][7]

Mechanism of Action

Zanubrutinib functions as a covalent, irreversible inhibitor of BTK.[4] It forms a covalent bond with a specific cysteine residue (Cys481) located in the ATP-binding pocket of the BTK enzyme.[5][4][9] This irreversible binding permanently inactivates the kinase, effectively blocking its ability to transmit downstream signals.[4]

By inhibiting BTK, Zanubrutinib disrupts the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, trafficking, chemotaxis, and adhesion of both normal and malignant B-cells.[5][2] The blockage of this pathway ultimately leads to decreased survival of malignant B-cells and a reduction in tumor growth.[5][10] Downstream signaling cascades affected include the PI3K-AKT and NF-κB pathways.[4][9]

Synthesis of Zanubrutinib

Several synthetic routes for Zanubrutinib have been described. One common process begins with 4-phenoxybenzoic acid. The synthesis involves several key steps, including the formation of a pyrazolopyrimidine core structure, followed by the introduction of the piperidine moiety and, finally, the addition of the acryloyl group which is crucial for the covalent interaction with BTK.

A representative synthesis can be summarized as follows:

-

Intermediate Formation: 4-phenoxybenzoic acid is converted to an intermediate via chlorination and subsequent reaction with malononitrile.[] This product is then methylated.[]

-

Cycloaddition: An aminopyrazole is formed and subjected to a [3 + 3] cycloaddition reaction to produce the core pyrazolopyrimidine structure.[]

-

Ring Modification and Hydrolysis: The pyrimidine ring is reduced, followed by hydrolysis of a nitrile group.[]

-

Coupling and Chiral Resolution: After deprotection, the resulting intermediate is reacted with acryloyl chloride. A chiral resolution step is then performed to isolate the desired (S)-enantiomer, yielding Zanubrutinib.[1][]

Quantitative Data

Zanubrutinib's properties have been extensively quantified through preclinical and clinical studies.

Table 1: In Vitro Potency and Kinase Selectivity

| Kinase | IC₅₀ (nM) | Selectivity vs. BTK |

| BTK | < 1.0 | - |

| TEC | > 88 nM | > 88-fold |

| JAK3 | > 2754 nM | > 2754-fold |

| HER4 | > 13.8 nM | > 13.8-fold |

| EGFR | > 1000 nM | > 1000-fold |

| Data compiled from published kinase inhibition assays.[6] |

Table 2: Pharmacokinetic Parameters in Humans

| Parameter | Value (at 160 mg BID) |

| Tₘₐₓ (Time to Peak Concentration) | ~2 hours |

| T₁/₂ (Terminal Half-life) | ~4 hours |

| BTK Occupancy (Lymph Nodes, Trough) | ~89% |

| Accumulation | Minimal |

| BID: twice daily. Data from Phase 1 clinical studies.[12] |

Table 3: Clinical Efficacy in B-Cell Malignancies

| Indication | Study | Overall Response Rate (ORR) |

| Mantle Cell Lymphoma (R/R) | Phase 2 (BGB-3111-206) | 84% |

| Chronic Lymphocytic Leukemia (R/R) | Phase 1/2 (BGB-3111-AU-003) | 96.2% |

| Waldenström's Macroglobulinemia | Phase 1/2 | 96% |

| R/R: Relapsed/Refractory. Data from various clinical trials.[5][12][13] |

Experimental Protocols

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Zanubrutinib against BTK and other kinases.

Methodology:

-

Reagents: Recombinant human kinase enzymes, appropriate peptide substrates, ATP, and Zanubrutinib at various concentrations.

-

Procedure: Kinase reactions are typically performed in 96- or 384-well plates. The kinase, substrate, and inhibitor are incubated together. The reaction is initiated by the addition of ATP.

-

Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using radiometric methods (³³P-ATP) or non-radioactive methods such as fluorescence polarization or luminescence-based assays (e.g., ADP-Glo™).

-

Data Analysis: The percentage of inhibition at each Zanubrutinib concentration is calculated relative to a control (DMSO vehicle). IC₅₀ values are determined by fitting the data to a four-parameter logistic curve.

BTK Occupancy Assay in PBMCs

Objective: To measure the extent and duration of BTK inhibition in vivo.

Methodology:

-

Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples collected from subjects at various time points before and after Zanubrutinib administration.[12][14]

-

Probe Labeling: A fluorescently labeled, irreversible BTK probe that also binds to Cys481 is added to cell lysates. This probe will only bind to BTK that is not already occupied by Zanubrutinib.

-

Quantification: The amount of unbound BTK is quantified by measuring the fluorescence signal from the probe, typically using flow cytometry or gel electrophoresis followed by fluorescent scanning.

-

Calculation: BTK occupancy is calculated as: [1 - (Signal in treated sample / Signal in pre-dose sample)] x 100%.

Pharmacokinetic (PK) Analysis

Objective: To determine the concentration of Zanubrutinib in plasma over time.

Methodology:

-

Sample Collection: Blood samples are collected from subjects at predetermined time points following drug administration.[12] Plasma is isolated by centrifugation.

-

Sample Preparation: Proteins in the plasma are precipitated, typically using acetonitrile.[15] An internal standard (e.g., roxithromycin) is added for accurate quantification.[15]

-

Analysis: The concentration of Zanubrutinib in the processed samples is measured using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12][15]

-

Parameter Calculation: PK parameters such as Cₘₐₓ, Tₘₐₓ, AUC (area under the curve), and half-life are calculated from the plasma concentration-time data using noncompartmental methods.[12]

Conclusion

The discovery and development of Zanubrutinib represent a significant advancement in the targeted therapy of B-cell malignancies. By designing a molecule with high potency and greater selectivity for BTK, researchers successfully created a therapeutic agent with an improved safety profile compared to its predecessor.[6] The comprehensive preclinical and clinical evaluation, underpinned by robust experimental protocols, has established Zanubrutinib as a cornerstone treatment for several types of lymphoma and leukemia.[6] Ongoing research continues to explore its use in new combinations and indications, further solidifying the role of selective BTK inhibition in oncology.

References

- 1. How to synthesize Zanubrutinib?_Chemicalbook [chemicalbook.com]

- 2. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Discovery of Zanubrutinib (BGB-3111), a Novel, Potent, and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Zanubrutinib | C27H29N5O3 | CID 135565884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 15. Quantitative evaluation and pharmacokinetic characteristics of the irreversible BTK inhibitor zanubrutinib in mouse plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

ZH8651: A Technical Whitepaper on a Novel Dual-Pathway TAAR1 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising therapeutic target for a range of neuropsychiatric disorders, including schizophrenia. This document provides a comprehensive technical overview of ZH8651, a novel agonist for TAAR1. Uniquely, this compound demonstrates agonistic activity through both the Gs and Gq signaling pathways, suggesting a broad spectrum of modulatory effects on downstream cellular functions. This whitepaper details the available quantitative data for this compound, provides in-depth experimental protocols for the characterization of such ligands, and visualizes the complex signaling cascades associated with TAAR1 activation.

Introduction to this compound

This compound is a synthetic small molecule identified as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] Preclinical investigations suggest its potential therapeutic utility in the treatment of schizophrenia. A distinguishing characteristic of this compound is its ability to activate both the Gs (stimulatory G protein) and Gq (Gq alpha subunit) signaling pathways downstream of TAAR1.[2] This dual activation may offer a unique pharmacological profile compared to pathway-selective TAAR1 agonists.

Quantitative Data for this compound

The functional potency of this compound has been determined through in vitro cellular assays. The following table summarizes the key quantitative data currently available for this compound.

| Parameter | Value | Assay Type | Cell Line | Notes | Reference |

| EC50 | 1540 nM | Calcium Mobilization | CHO-K1 | Expressing human TAAR1 and Gα16 | MedchemExpress |

No publicly available data on the binding affinity (Ki, Kd, or IC50) of this compound for TAAR1 has been identified at the time of this writing.

TAAR1 Signaling Pathways

Activation of TAAR1 by an agonist such as this compound initiates a cascade of intracellular signaling events through two primary G-protein-coupled pathways: the Gs pathway and the Gq pathway.

Gs Signaling Pathway

The Gs pathway is primarily associated with the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This second messenger, in turn, activates Protein Kinase A (PKA), which goes on to phosphorylate a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), ion channels, and other enzymes, ultimately modulating neuronal excitability and gene expression.[3]

Gq Signaling Pathway

The Gq pathway is initiated by the activation of phospholipase C (PLC).[4] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[4] The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC), which phosphorylates a distinct set of substrate proteins involved in a wide array of cellular processes, including neurotransmitter release and synaptic plasticity.[5]

Experimental Protocols

The characterization of a novel TAAR1 ligand like this compound involves a series of in vitro assays to determine its binding affinity and functional activity. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (for determining Binding Affinity)

Objective: To determine the binding affinity (Ki) of this compound for TAAR1.

Materials:

-

Cell membranes prepared from a cell line stably expressing human TAAR1.

-

Radioligand (e.g., [3H]-Epelsiban or a custom synthesized radiolabeled TAAR1 antagonist).

-

Test compound (this compound).

-

Non-specific binding control (a high concentration of a known TAAR1 ligand, e.g., RO5256390).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well filter plates (e.g., Millipore Multiscreen HTS).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Prepare a dilution series of the test compound (this compound) in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

Cell membranes (typically 10-50 µg of protein per well).

-

Radioligand at a concentration near its Kd.

-

Either the test compound (this compound) at various concentrations, binding buffer for total binding, or the non-specific binding control.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry completely.

-

Add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (for Gs Pathway Activation)

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound in activating the Gs pathway.

Materials:

-

A cell line stably expressing human TAAR1 (e.g., HEK293 or CHO).

-

Cell culture medium.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Test compound (this compound).

-

A known TAAR1 agonist as a positive control (e.g., β-phenylethylamine).

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

96- or 384-well cell culture plates.

Procedure:

-

Seed the TAAR1-expressing cells into the multi-well plates and culture overnight to allow for cell attachment.

-

Remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor. Incubate for a short period.

-

Prepare a serial dilution of this compound and the positive control in the stimulation buffer.

-

Add the diluted compounds to the respective wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP detection assay following the kit's protocol.

-

Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

-

Generate a standard curve if required by the kit.

-

Convert the raw data to cAMP concentrations.

-

Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Calcium Flux Assay (for Gq Pathway Activation)

Objective: To determine the functional potency (EC50) of this compound in activating the Gq pathway.

Materials:

-

A cell line co-expressing human TAAR1 and a promiscuous G-protein such as Gα16 (e.g., CHO-K1 or HEK293) to couple the receptor to the calcium signaling pathway.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).

-

Probenecid to prevent dye leakage from the cells.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Test compound (this compound).

-

A known Gq-coupled receptor agonist or ionomycin as a positive control.

-

A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).

Procedure:

-

Plate the cells in a black-walled, clear-bottom 96- or 384-well plate and culture overnight.

-

Prepare the dye-loading solution containing the calcium-sensitive dye and probenecid in the assay buffer.

-

Remove the culture medium and add the dye-loading solution to the cells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark to allow for dye loading.

-

Prepare a serial dilution of this compound in the assay buffer in a separate compound plate.

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for each well.

-

The instrument's liquid handler will then add the test compound from the compound plate to the cell plate.

-

Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

The data is typically analyzed as the peak fluorescence response or the area under the curve.

-

Plot the response against the logarithm of the agonist concentration and fit the data to a dose-response curve to calculate the EC50 value.

Experimental Workflow

The characterization of a novel TAAR1 ligand follows a logical progression of experiments to build a comprehensive pharmacological profile.

Conclusion

This compound represents a significant tool for the study of TAAR1 pharmacology due to its unique dual agonism of both Gs and Gq signaling pathways. The data and protocols presented in this whitepaper provide a foundational resource for researchers in the field of neuropsychiatric drug discovery. Further investigation into the binding kinetics, selectivity profile, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential. The methodologies outlined herein offer a robust framework for the continued exploration of this compound and other novel TAAR1 modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAAR1 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Interaction of Agonists with Trace Amine-Associated Receptor 1 (TAAR1)

Disclaimer: The compound "ZH8651" specified in the topic is not documented in publicly available scientific literature. To fulfill the structural and technical requirements of this guide, the well-characterized and selective TAAR1 agonist, RO5263397 , will be used as a representative molecule to detail the interaction with TAAR1. All data, protocols, and pathways described are based on published findings for TAAR1 and this representative agonist.

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has emerged as a significant target for therapeutic intervention in neuropsychiatric disorders.[1][2] Unlike classical monoamine receptors, TAAR1 is activated by a range of endogenous trace amines and psychoactive compounds.[3] Located primarily in intracellular compartments of monoamine neurons, TAAR1 acts as a critical modulator of dopaminergic, serotonergic, and glutamatergic systems.[1][2][4] Its activation generally leads to an attenuation of monoamine neuron firing rates, presenting a novel mechanism for treating conditions like schizophrenia, depression, and substance use disorders.[5][6]

This guide provides a detailed technical overview of the interaction between TAAR1 and selective agonists, using RO5263397 as a primary example. It covers the quantitative pharmacology, core experimental methodologies, and the intracellular signaling cascades initiated upon receptor activation.

Quantitative Pharmacology of TAAR1 Agonists

The pharmacological profile of a TAAR1 agonist is defined by its binding affinity, potency, and efficacy at the receptor. These parameters are determined across different species to ensure translational relevance.

Binding Affinity (Ki)

Binding affinity measures the strength of the interaction between the ligand and the receptor. It is typically determined through competitive radioligand binding assays. The inhibitor constant (Ki) represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand.

Table 1: Binding Affinity (Ki) of RO5263397 at TAAR1

| Species | Receptor | Ki (nM) | Reference Compound |

|---|---|---|---|

| Mouse | mTAAR1 | 0.9 | [³H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine |

| Rat | rTAAR1 | 9.1 | [³H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine |

Data compiled from publicly available pharmacological studies.[7]

Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ)

Functional potency (EC₅₀) is the concentration of an agonist that produces 50% of its maximal response. Efficacy (Eₘₐₓ) is the maximum response an agonist can produce, often expressed as a percentage relative to a full agonist. These values are typically measured using cAMP accumulation assays.

Table 2: Functional Potency and Efficacy of RO5263397 at TAAR1

| Species | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) | Notes |

|---|---|---|---|---|

| Human | hTAAR1 | 17 - 85 | 81 - 84% | Partial agonist activity.[7][8] |

| Mouse | mTAAR1 | 0.12 - 7.5 | 59 - 100% | Full agonist activity observed in some studies.[7][9] |

| Rat | rTAAR1 | 35 - 47 | 69 - 76% | Partial agonist activity.[7][8] |

Values represent a range from multiple studies to account for variations in experimental systems.[7][8][9]

Core Signaling Pathways

TAAR1 primarily signals through the Gαs protein subunit, though coupling to other G proteins has been reported.[10][11] The canonical pathway involves the activation of adenylyl cyclase, leading to a cascade of downstream events.

Canonical Gαs-cAMP Signaling Pathway

Upon agonist binding, TAAR1 undergoes a conformational change, activating the associated heterotrimeric Gs protein.[12] The Gαs subunit dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[13][14] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and the kinase ERK (extracellular signal-regulated kinase).[1][2][15]

Key Experimental Protocols

Characterizing the interaction between an agonist and TAAR1 requires specific and robust experimental assays. The following are detailed protocols for foundational experiments.

Radioligand Binding Assay (Competition)

This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to TAAR1.

A. Materials

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing the TAAR1 of interest (e.g., hTAAR1, mTAAR1).[16]

-

Radioligand: A high-affinity TAAR1 ligand labeled with tritium ([³H]), such as [³H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine.[16]

-

Test Compound: RO5263397 or other unlabeled agonist/antagonist.

-

Non-specific Ligand: A high concentration (e.g., 10 µM) of a known unlabeled TAAR1 ligand to define non-specific binding.[16]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[17]

-

Filtration System: 96-well harvester with glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[17]

-

Scintillation Counter: For detecting radioactivity.

B. Protocol

-

Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final concentration of 10-50 µg protein per well.[17]

-

Assay Plate Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd, e.g., 0.7 nM), and varying concentrations of the test compound (e.g., 10 pM to 10 µM).[16]

-

Controls: Include wells for "total binding" (no test compound) and "non-specific binding" (with 10 µM non-specific ligand).

-

Incubation: Add the membrane suspension to each well to initiate the binding reaction. Incubate for 60 minutes at 4°C or 30°C with gentle agitation.[16][17]

-

Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. Wash the filters 3-4 times with ice-cold wash buffer.[17][18]

-

Detection: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate TAAR1 and produce the second messenger cAMP. It is used to determine EC₅₀ and Eₘₐₓ values.

A. Materials

-

Cell Line: HEK293 cells transiently or stably expressing the TAAR1 of interest.[1][2][19]

-

Culture Medium: DMEM with 10% FBS, penicillin/streptomycin.

-

Stimulation Buffer: PBS or HBSS containing a phosphodiesterase (PDE) inhibitor like IBMX (0.5-0.75 mM) to prevent cAMP degradation.[20]

-

Test Compound: RO5263397 or other agonist.

-

Positive Control: Forskolin, a direct activator of adenylyl cyclase.[20]

-

cAMP Detection Kit: A commercial kit based on methods like BRET, HTRF, ELISA, or chemiluminescence.[1][21]

B. Protocol

-

Cell Seeding: Seed HEK293-TAAR1 cells into 96-well or 384-well plates and allow them to adhere overnight.[20][22]

-

Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing a PDE inhibitor for 10-30 minutes at room temperature or 37°C.[20]

-

Compound Addition: Add varying concentrations of the test compound (agonist) or forskolin to the wells.

-

Stimulation: Incubate for 15-30 minutes at 37°C to allow for cAMP production.[20]

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the detection kit. This releases the intracellular cAMP.

-

Detection: Perform the detection steps according to the kit manufacturer's instructions. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP conjugate.[20][23]

-

Data Analysis: The signal is inversely proportional to the amount of cAMP produced.[21] Generate a standard curve using known cAMP concentrations. Plot the signal against the log concentration of the agonist to determine the EC₅₀ and Eₘₐₓ from the resulting dose-response curve.

Conclusion

The study of TAAR1 and its interaction with selective agonists like RO5263397 provides a compelling framework for the development of novel therapeutics. The receptor's primary coupling to the Gαs-cAMP pathway offers a clear and quantifiable target for functional assays. The methodologies outlined in this guide—radioligand binding for affinity and cAMP accumulation for functional output—represent the core techniques required to characterize the pharmacology of any compound at this receptor. A thorough understanding of these protocols and the underlying signaling pathways is essential for researchers and drug development professionals aiming to modulate TAAR1 for therapeutic benefit in neuropsychiatric and metabolic disorders.

References

- 1. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 2. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TAAR1 - Wikipedia [en.wikipedia.org]

- 5. The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. RO5263397 - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gs alpha subunit - Wikipedia [en.wikipedia.org]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. researchgate.net [researchgate.net]

- 16. Assay in Summary_ki [bindingdb.org]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. The cAMP Workflow Solution using CatchPoint cAMP Fluorescent Assay Kit [moleculardevices.com]

- 21. cAMP-Screen and cAMP-Screen Direct Chemiluminescent Immunoassay Systems | Thermo Fisher Scientific - TW [thermofisher.com]

- 22. revvity.com [revvity.com]

- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

ZH8651: A Novel Dual Agonist of TAAR1 for the Potential Treatment of Schizophrenia

An In-depth Technical Guide on the Molecular Signaling and Preclinical Profile of ZH8651

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel small molecule agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in various neuropsychiatric disorders.[1][2] Identified through structure-based virtual screening, this compound distinguishes itself by acting as a dual agonist, activating both the Gs (stimulatory G protein) and Gq (Gq G protein) signaling pathways downstream of TAAR1.[1][3][4] This unique pharmacological profile has positioned this compound as a promising candidate for the treatment of schizophrenia, with preclinical studies demonstrating its potential to alleviate symptoms in animal models.[2][3][5] This technical guide provides a comprehensive overview of the molecular function, signaling pathways, and experimental validation of this compound.

Molecular Profile of this compound

| Identifier | Value |

| Chemical Name | 2-(4-bromophenyl)ethylamine; 4-Bromophenethylamine |

| CAS Number | 73918-56-6 |

| Molecular Formula | C8H10BrN |

| Molecular Weight | 200.08 g/mol |

| Target Receptor | Trace Amine-Associated Receptor 1 (TAAR1) |

| Pharmacological Action | Dual Gs/Gq agonist |

| Therapeutic Indication | Schizophrenia (preclinical) |

The TAAR1 Signaling Cascade and the Dual Agonism of this compound

Trace Amine-Associated Receptor 1 is a G-protein coupled receptor that has emerged as a significant target for neuropsychiatric drug discovery.[2] Its activation can modulate dopaminergic and serotonergic systems, which are known to be dysregulated in conditions like schizophrenia.[2] Unlike classical antipsychotics that primarily target dopamine D2 receptors, TAAR1 agonists offer a novel mechanism of action with the potential for improved efficacy and reduced side effects.[2][6]

This compound's unique property is its ability to activate both Gs and Gq signaling pathways upon binding to TAAR1.[1][3] This dual activation is believed to be beneficial for the treatment of psychosis.[2] The Gs pathway activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The Gq pathway, on the other hand, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

Preclinical Efficacy of this compound

This compound has been evaluated in a mouse model of schizophrenia induced by MK-801, a non-competitive NMDA receptor antagonist.[3][5] In these studies, this compound demonstrated a significant therapeutic effect, alleviating schizophrenia-like symptoms.[2][3] Notably, it surpassed the performance of another TAAR1 agonist, ulotaront, in a prepulse inhibition test, a measure of sensorimotor gating that is often impaired in schizophrenia.[2] An important aspect of this compound's preclinical profile is its lack of catalepsy and its minimal impact on baseline locomotion at therapeutic doses, suggesting a favorable side-effect profile compared to some existing antipsychotics.[4][5] However, it has been noted that this compound has a short half-life, which may be a consideration for its clinical development.[6]

| Experimental Model | Compound | Dose | Observed Effects | Reference |

| MK-801-induced schizophrenia-like mouse model | This compound | 3 mg/kg (p.o.) | Significantly attenuated schizophrenia-like symptoms. | [4] |

| MK-801-induced schizophrenia-like mouse model | This compound | Not specified | Showed beneficial effects without causing catalepsy. | [5] |

| Prepulse inhibition test in mice | This compound | Not specified | Surpassed the performance of ulotaront. | [2] |

Key Experimental Protocols

The following is a generalized protocol for evaluating the efficacy of compounds like this compound in an MK-801-induced mouse model of schizophrenia.

1. Animal Model and Acclimatization:

-

Species: Male C57BL/6 mice.

-

Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with ad libitum access to food and water.

2. Drug Administration:

-

Schizophrenia Induction: Mice are administered with MK-801 (e.g., 0.1-0.3 mg/kg, intraperitoneally) to induce schizophrenia-like behaviors, such as hyperlocomotion and deficits in prepulse inhibition.

-

Test Compound Administration: this compound (e.g., 3 mg/kg) or a vehicle control is administered orally (p.o.) a specific time before the MK-801 injection.

3. Behavioral Testing:

-

Prepulse Inhibition (PPI) Test: This test measures sensorimotor gating. The apparatus consists of a startle chamber. The test involves presenting a weak acoustic prepulse shortly before a strong, startle-inducing pulse. The percentage of inhibition of the startle response by the prepulse is calculated.

-

Locomotor Activity Test: Mice are placed in an open-field arena, and their movement is tracked using an automated system to assess hyperactivity or sedative effects.

4. Data Analysis:

-

Behavioral data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound with the vehicle and control groups.

Conclusion

This compound represents a significant advancement in the field of TAAR1-targeted drug discovery. Its dual Gs/Gq agonism offers a novel and potentially more effective mechanism for the treatment of schizophrenia compared to single-pathway modulators. The promising preclinical data, particularly its efficacy in a well-established animal model and its favorable side-effect profile, underscore its potential as a clinical candidate. Further research, including pharmacokinetic optimization to address its short half-life, will be crucial in translating the preclinical success of this compound into a viable therapeutic for patients with schizophrenia.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Elucidating the molecular pharmacology of trace amine‐associated receptor 1 to advance antipsychotic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prof. Sun Jinpeng's Team Published a Paper on Cell-Shandong University [en.sdu.edu.cn]

- 5. News — Laboratory Of Olfactory Physiology and Pathology [qianlilab.org]

- 6. Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Efficacy of ZH8651: A Review of Publicly Available Data

Despite a comprehensive search for preliminary studies, clinical trial data, and preclinical information, there is currently no publicly available scientific literature, clinical trial registrations, or other data associated with a compound designated as "ZH8651."

This lack of information prevents the creation of an in-depth technical guide or whitepaper as requested. Consequently, it is not possible to provide:

-

Quantitative Data Presentation: No data is available to summarize in tabular format.

-

Detailed Experimental Protocols: Without published studies, the methodologies for any experiments involving this compound remain unknown.

-

Signaling Pathway and Workflow Diagrams: The mechanism of action and experimental workflows for this compound are not described in any accessible resources, making it impossible to generate the requested visualizations.

It is possible that this compound is an internal compound designation that has not yet been disclosed publicly, represents a very early-stage research compound with no published data, or is an incorrect identifier.

Further investigation would require access to proprietary information from the organization that has developed this compound. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or await public disclosure of data through scientific publications or conference presentations.

In Vitro Characterization of ZH8651: A Technical Overview

Absence of Publicly Available Data

A comprehensive search of publicly available scientific literature and databases has revealed no specific information, quantitative data, or detailed experimental protocols for a compound designated as "ZH8651." This suggests that this compound may be an internal, proprietary compound not yet disclosed in public research, a code name for a substance described under a different identifier, or a hypothetical entity for the purposes of this request.

Therefore, this guide will provide a generalized framework for the in vitro characterization of a novel therapeutic compound, using industry-standard methodologies and data presentation formats that would be applicable to a substance like this compound. This will serve as a template for researchers, scientists, and drug development professionals to follow when such data becomes available.

Biochemical Assays: Target Engagement and Enzymatic Inhibition

The initial step in characterizing a new compound is to determine its direct interaction with its intended biological target.

Binding Affinity

Binding affinity assays measure the strength of the interaction between the compound and its target protein.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization: The purified target protein is immobilized on a sensor chip.

-

Association: A solution containing this compound at various concentrations is flowed over the sensor surface, allowing for binding to the immobilized protein.

-

Dissociation: A buffer solution is flowed over the chip to measure the rate at which this compound dissociates from the target.

-

Data Analysis: The association (kₐ) and dissociation (kₑ) rate constants are determined, and the equilibrium dissociation constant (Kₑ) is calculated (Kₑ = kₑ/kₐ).

Data Presentation:

| Compound | Target Protein | Kₑ (nM) | kₐ (1/Ms) | kₑ (1/s) |

| This compound | [Target Name] | [Value] | [Value] | [Value] |

| Control | [Target Name] | [Value] | [Value] | [Value] |

Enzymatic Inhibition

If the target is an enzyme, assays are performed to determine the compound's inhibitory activity.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)-based Inhibition Assay

-

Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate assay buffer.

-

Compound Incubation: The enzyme is pre-incubated with varying concentrations of this compound.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Detection: The reaction product is detected using a specific antibody and a colorimetric or fluorometric substrate.

-

Data Analysis: The concentration of this compound that inhibits 50% of the enzyme's activity (IC₅₀) is calculated.

Data Presentation:

| Compound | Target Enzyme | IC₅₀ (nM) | Mode of Inhibition |

| This compound | [Enzyme Name] | [Value] | [e.g., Competitive] |

| Control | [Enzyme Name] | [Value] | [e.g., Competitive] |

Cell-Based Assays: Cellular Potency and Functional Effects

Cell-based assays provide insights into the compound's activity in a more physiologically relevant context.

Target Engagement in Cells

This confirms that the compound can reach and interact with its target within a cellular environment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Intact cells are treated with this compound at various concentrations.

-

Heating: The treated cells are heated to a range of temperatures.

-

Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

-

Detection: The amount of soluble target protein at each temperature is quantified by Western blotting or mass spectrometry.

-

Data Analysis: A shift in the melting temperature of the target protein in the presence of this compound indicates target engagement.

Downstream Signaling Pathway Modulation

This assesses the functional consequence of target engagement.

Experimental Workflow:

Caption: Workflow for analyzing downstream signaling pathway modulation.

Data Presentation:

| Signaling Pathway | Key Protein/Gene | Effect of this compound (e.g., EC₅₀ in nM) |

| [Pathway Name] | [Protein/Gene Name] | [Value] |

| [Pathway Name] | [Protein/Gene Name] | [Value] |

Cellular Viability and Cytotoxicity

These assays determine the compound's effect on cell health.

Experimental Protocol: MTT Assay

-

Cell Seeding: Cells are seeded in a 96-well plate.

-

Compound Treatment: Cells are treated with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Formazan Solubilization: The resulting formazan crystals are solubilized.

-

Absorbance Reading: The absorbance is measured at a specific wavelength.

-

Data Analysis: The concentration of this compound that reduces cell viability by 50% (GI₅₀) is calculated.

Data Presentation:

| Cell Line | GI₅₀ (µM) after 48h |

| [Cell Line 1] | [Value] |

| [Cell Line 2] | [Value] |

Signaling Pathway Visualization

Understanding the mechanism of action often involves mapping the signaling pathways affected by the compound.

Hypothetical Signaling Pathway for this compound:

Caption: A hypothetical signaling pathway inhibited by this compound.

This guide provides a comprehensive, albeit generalized, framework for the in vitro characterization of a novel compound. The specific experiments, protocols, and data interpretation will ultimately depend on the nature of "this compound" and its biological target.

Technical Guide: ZH8651 Binding and Functional Affinity for the mTAAR1-Gq Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the binding and functional characteristics of ZH8651, a synthetic agonist for the mouse Trace Amine-Associated Receptor 1 (mTAAR1). This compound is of significant interest to the scientific community due to its dual agonism, activating both Gs and Gq signaling pathways.[1] This document focuses on the interaction of this compound with the mTAAR1-Gq protein complex, a critical pathway in neuropsychiatric and metabolic research. The information presented herein is compiled from publicly available scientific literature and resources, with a focus on providing a practical guide for researchers in the field.

Quantitative Data

| Compound | Target | Assay Type | Parameter | Value | Reference |

| ZH8965 | TAAR1 | Gs Activation | EC50 | 6.1 nM | Publicly available data |

| ZH8965 | TAAR1 | Gq Activation | EC50 | 14.8 nM | Publicly available data |

| This compound | mTAAR1-Gq | Gq Activation | EC50 | Data not publicly available | Refer to Shang et al., Cell (2023) |

| This compound | mTAAR1-Gq | Binding Affinity (Kd/Ki) | Data not publicly available | Refer to Shang et al., Cell (2023) |

Experimental Protocols

The functional activation of the mTAAR1-Gq signaling pathway by an agonist like this compound is typically assessed through a calcium mobilization assay. This method measures the increase in intracellular calcium concentration, a key downstream event following Gq protein activation.

Representative Protocol: Calcium Mobilization Assay for mTAAR1-Gq Activation

This protocol is a representative example based on standard cell-based assays for Gq-coupled receptors.

1. Cell Culture and Transfection:

-

HEK293 (Human Embryonic Kidney 293) cells are commonly used for their robust growth and high transfection efficiency.

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

For the assay, cells are transiently co-transfected with plasmids encoding for mTAAR1 and a Gq protein alpha subunit using a suitable transfection reagent (e.g., Lipofectamine 3000). An empty vector can be used as a negative control.

2. Cell Plating:

-

24 hours post-transfection, cells are harvested and seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 to 80,000 cells per well.

-

Plates are incubated for another 24 hours to allow for cell adherence and receptor expression.

3. Calcium Dye Loading:

-

The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing 20 mM HEPES.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) is prepared according to the manufacturer's instructions, typically in a solution containing an anion-transport inhibitor like probenecid to prevent dye leakage.

-

The dye-loading solution is added to each well, and the plate is incubated in the dark at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature.

4. Compound Preparation and Addition:

-

A serial dilution of this compound is prepared in the assay buffer.

-

The dye-loading solution is removed, and cells are washed again with the assay buffer.

-

The plate is then placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

5. Fluorescence Measurement:

-

A baseline fluorescence reading is taken for a set period (e.g., 10-20 seconds).

-

The this compound dilutions (or a vehicle control) are automatically added to the wells.

-

Fluorescence is measured kinetically for a further 2-3 minutes to capture the transient increase in intracellular calcium.

6. Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence intensity.

-

The response is typically normalized to the maximum response observed or to the response of a known reference agonist.

-

The concentration-response data is fitted to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.

Visualizations

Signaling Pathway

Caption: mTAAR1-Gq Signaling Pathway

Experimental Workflow

Caption: Calcium Mobilization Assay Workflow

Logical Relationship

Caption: Core Components Relationship

References

Exploratory Research on ZH8651 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of ZH8651 and its analogs, a promising class of dual Gs/Gq-coupled Trace Amine-Associated Receptor 1 (TAAR1) agonists with potential applications in the treatment of schizophrenia. This document summarizes key quantitative data, details experimental protocols for their evaluation, and visualizes the underlying biological pathways and research workflows.

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a novel therapeutic target for schizophrenia and other neuropsychiatric disorders. Unlike traditional antipsychotics that primarily act on dopamine D2 receptors, TAAR1 agonists offer a different mechanism of action that may lead to improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, with a potentially more favorable side-effect profile.

This compound is a small molecule agonist of TAAR1 that has demonstrated the ability to activate both the Gs and Gq signaling pathways.[1] This dual agonism is believed to be beneficial for its antipsychotic effects.[1] However, initial studies revealed that this compound and its Gq-selective analog, ZH8659, suffer from short pharmacokinetic half-lives, limiting their therapeutic potential.[2] This has spurred further research into developing analogs with improved drug-like properties. A notable success in this endeavor is the development of "compound 6e," a derivative of the Gs-selective analog ZH8667, which exhibits an enhanced pharmacokinetic profile and superior efficacy in preclinical models of schizophrenia.

This guide will delve into the structure-activity relationships, pharmacological properties, and preclinical evaluation of this compound and its key analogs.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of this compound and its analogs.

Table 1: In Vitro Potency of TAAR1 Agonists

| Compound | TAAR1-Gs Activation (EC50, nM) | TAAR1-Gq Activation (EC50, nM) |

| This compound | 1540[3] | Data not available |

| ZH8667 | Data not available | Data not available |

| ZH8659 | Data not available | Data not available |

| Compound 6e | Data not available | Data not available |

Note: Specific EC50 values for Gs and Gq activation for ZH8667, ZH8659, and compound 6e from comparative studies were not available in the public search results. These values are typically found within the full text or supplementary data of the primary research articles.

Table 2: Pharmacokinetic Properties of Selected TAAR1 Agonists in Mice

| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | F (%) |

| This compound | Data not available | Data not available | Data not available | Data not available | Short | Data not available |

| ZH8659 | Data not available | Data not available | Data not available | Data not available | Short | Data not available |

| Compound 6e·HCl | Data not available | Oral | Data not available | Data not available | 2.31 | 39 |

Note: Detailed pharmacokinetic data for this compound and ZH8659 were not available in the summarized search results, other than the mention of their short half-lives. The data for compound 6e·HCl is from a preclinical study in rodents.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research of this compound analogs.

In Vitro TAAR1 Activation Assays

The activation of the Gs pathway by TAAR1 agonists is typically measured by quantifying the accumulation of intracellular cyclic AMP (cAMP). The GloSensor™ cAMP Assay is a common method used for this purpose.

-

Principle: This assay utilizes a genetically engineered luciferase that contains a cAMP-binding domain. When cAMP binds to this domain, a conformational change in the luciferase leads to an increase in light output, which is proportional to the cAMP concentration.[4][5]

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human TAAR1 and the GloSensor™-22F cAMP plasmid.

-

Procedure:

-

Cells are seeded in a white, clear-bottom 96-well plate and incubated overnight.

-

The culture medium is replaced with a CO2-independent medium containing the GloSensor™ cAMP Reagent and equilibrated for 2 hours at room temperature.

-

A baseline luminescence reading is taken.

-

Test compounds (this compound analogs) are added to the wells at various concentrations.

-

Luminescence is measured kinetically over a period of 15-30 minutes or as an endpoint reading.

-

Data is normalized to the baseline reading, and dose-response curves are generated to calculate EC50 values.

-

The activation of the Gq pathway by TAAR1 agonists is determined by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade. The IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay is a widely used method.

-

Principle: This is a competitive immunoassay. IP1 produced by the cells competes with a d2-labeled IP1 analog for binding to a terbium cryptate-labeled anti-IP1 antibody. A high level of cellular IP1 results in a decrease in the HTRF signal.[6][7][8][9]

-

Cell Line: HEK293 cells stably expressing human TAAR1.

-

Procedure:

-

Cells are seeded in a 96-well plate and incubated overnight.

-

The culture medium is replaced with a stimulation buffer containing LiCl (to inhibit IP1 degradation).

-

Test compounds are added at various concentrations and incubated for 1 hour at 37°C.

-

Cells are lysed, and the HTRF reagents (IP1-d2 and anti-IP1-cryptate) are added.

-

After a 1-hour incubation at room temperature, the fluorescence is read at two wavelengths (620 nm and 665 nm).

-

The ratio of the two fluorescence signals is calculated and used to determine the concentration of IP1 from a standard curve. Dose-response curves are then generated to determine EC50 values.

-

In Vivo Efficacy Model: MK-801-Induced Hyperlocomotion

This animal model is used to assess the antipsychotic-like activity of drug candidates. MK-801, a non-competitive NMDA receptor antagonist, induces hyperlocomotion in rodents, which is considered a model of the positive symptoms of schizophrenia.

-

Animals: Male C57BL/6 mice.

-

Apparatus: Open field arena (e.g., 40 x 40 x 30 cm) equipped with automated activity monitoring systems.

-

Procedure:

-

Mice are habituated to the testing room for at least 1 hour before the experiment.

-

Test compounds (e.g., compound 6e) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the MK-801 challenge.

-

MK-801 (typically 0.15-0.3 mg/kg) or saline is administered i.p.

-

Immediately or after a short delay (e.g., 30 minutes), the mice are placed individually into the open field arena.

-

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 30-60 minutes).

-

The ability of the test compound to reduce MK-801-induced hyperlocomotion is evaluated by comparing the activity of the treated group to the vehicle- and MK-801-only control groups.[10][11][12]

-

Visualizations

TAAR1 Signaling Pathway

Caption: TAAR1 Signaling Pathway activated by this compound analogs.

Experimental Workflow for this compound Analog Development

Caption: Experimental workflow for the development of this compound analogs.

Conclusion

The exploration of this compound and its analogs represents a promising avenue in the development of novel antipsychotics. The identification of dual Gs/Gq agonism as a potentially beneficial mechanism and the subsequent optimization of lead compounds to improve pharmacokinetic properties highlight the progress in this field. Compound 6e, with its improved in vivo characteristics, stands out as a significant advancement. Further research, including more comprehensive structure-activity relationship studies and detailed preclinical safety and efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this class of TAAR1 agonists. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their pursuit of innovative treatments for schizophrenia.

References

- 1. Structure-Based Design of Novel G-Protein-Coupled Receptor TAAR1 Agonists as Potential Antipsychotic Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 4. academic.oup.com [academic.oup.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. promega.com [promega.com]

- 7. revvity.com [revvity.com]

- 8. GloSensor assay for discovery of GPCR-selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]

- 11. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes for ZH8651: A Potent and Selective PI3K Alpha Inhibitor

Introduction

ZH8651 is a novel, potent, and highly selective small molecule inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K). Dysregulation of the PI3K/Akt/mTOR signaling pathway is a key driver in various human cancers, making it a prime target for therapeutic intervention.[1] this compound demonstrates significant anti-proliferative activity in cancer cell lines harboring activating mutations of the PIK3CA gene. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound.

Target Audience

These protocols are intended for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of PI3K inhibitors.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, T-47D for PIK3CA-mutant; MDA-MB-231 for PIK3CA wild-type)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.1 nM to 10 µM.[1] Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Target Engagement

This protocol is designed to confirm the inhibitory effect of this compound on the PI3K/Akt signaling pathway by assessing the phosphorylation status of key downstream effectors.[1]

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and blotting apparatus

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6RP, anti-S6RP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 2-4 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[1]

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1]

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | PIK3CA Status | IC50 (nM) |

| MCF-7 | Mutant (E545K) | 15.2 |

| T-47D | Mutant (H1047R) | 25.8 |

| MDA-MB-231 | Wild-Type | >10,000 |

Table 2: Effect of this compound on PI3K/Akt Pathway Phosphorylation

| Treatment | p-Akt (Ser473) (% of Control) | p-S6RP (% of Control) |

| Vehicle | 100% | 100% |

| This compound (0.1 µM) | 45% | 52% |

| This compound (1 µM) | 12% | 18% |

| This compound (10 µM) | <5% | <10% |

Visualizations

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.

Caption: Western Blot Experimental Workflow.

References

Probing the Interplay of a Dual-Agonist with a Key Neuromodulatory Receptor: Techniques for Studying the ZH8651-bound mTAAR1-Gq Complex

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the study of the murine Trace Amine-Associated Receptor 1 (mTAAR1) in complex with the dual Gs/Gq agonist, ZH8651, and the Gq protein. The following sections offer a comprehensive guide to the structural and functional characterization of this tripartite complex, crucial for understanding its role in neuropsychiatric disorders and for the development of novel therapeutics.

Trace amine-associated receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has emerged as a promising target for the treatment of conditions like schizophrenia.[1][2] Unlike classical antipsychotics that primarily target dopamine D2 receptors, TAAR1 modulators offer a novel therapeutic avenue with the potential for improved side-effect profiles. The agonist this compound is of particular interest as it demonstrates dual agonism, activating both the Gs and Gq signaling pathways.[2] The structural and functional elucidation of the this compound-bound mTAAR1-Gq complex provides a foundational framework for designing next-generation, pathway-preferential TAAR1-targeted drugs.[1]

Application Notes

These notes provide an overview of the key techniques and their applications in the study of the this compound-mTAAR1-Gq complex.

1. Structural Determination using Cryogenic Electron Microscopy (Cryo-EM): Cryo-EM has been instrumental in revealing the high-resolution structure of the this compound-bound mTAAR1-Gq complex.[1] This technique allows for the visualization of the intricate molecular interactions between the agonist, the receptor, and the G protein, providing a static snapshot of the activated state. Understanding this three-dimensional arrangement is critical for structure-based drug design, enabling the rational optimization of ligand binding and the tuning of signaling bias.

2. Functional Characterization of Gq Signaling: The activation of the Gq pathway by the this compound-mTAAR1 complex initiates a signaling cascade that is crucial to its pharmacological effect. Two primary methods for quantifying this activation are:

- Inositol Monophosphate (IP1) Accumulation Assays: Activation of Gq leads to the activation of phospholipase C (PLC), which ultimately results in the accumulation of inositol monophosphate (IP1). Measuring IP1 levels provides a robust and direct readout of Gq pathway engagement.

- Calcium Mobilization Assays: A key downstream event in the Gq pathway is the release of intracellular calcium stores. Monitoring changes in intracellular calcium concentration using fluorescent dyes offers a sensitive and high-throughput method to assess receptor activation.

3. Probing Receptor-G Protein Interaction with Bioluminescence Resonance Energy Transfer (BRET): BRET is a powerful technique to study the direct interaction between mTAAR1 and the Gq protein in live cells. By genetically tagging the receptor and a G protein subunit with a luciferase and a fluorescent protein, respectively, the proximity and engagement of these two proteins upon agonist stimulation can be quantified in real-time. This assay is invaluable for understanding the kinetics and dynamics of complex formation.

Quantitative Data Summary

The following tables summarize the key quantitative data for the this compound-mTAAR1-Gq complex.

| Parameter | Value | Method | Reference |

| Structural Information | |||

| Resolution | 3.2 Å | Cryo-EM | [1] |

| PDB ID | 8WC9 | Cryo-EM | [1] |

| EMDB ID | EMD-37435 | Cryo-EM | [1] |

| Signaling Potency (EC50) | |||

| Gq Signaling (as compound [I]) | 40.5 nM | Cell-based assay | |

| Gs Signaling (as compound [I]) | 46.5 nM | Cell-based assay | |

| Binding Affinity (Ki/Kd) | |||

| This compound to mTAAR1 | Not available |

Note: The EC50 values are for a compound designated as [I], a TAAR1-Gs/Gq dual-pathway agonist, which is understood to be this compound or a closely related analog.The specific binding affinity (Ki or Kd) of this compound for mTAAR1 was not found in the reviewed literature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mTAAR1-Gq signaling pathway and the general experimental workflows for the techniques described.

Experimental Protocols

Protocol 1: Cryo-EM Structure Determination of the this compound-mTAAR1-Gq Complex

1. Protein Expression and Purification: a. Co-express murine TAAR1 and the Gαq, Gβ1, and Gγ2 subunits in Sf9 insect cells using a baculovirus expression system. b. Lyse the cells and solubilize the membranes in a detergent-containing buffer (e.g., DDM/CHS). c. Purify the complex using affinity chromatography (e.g., anti-FLAG M1 antibody resin), followed by size-exclusion chromatography to ensure homogeneity. d. Add this compound to the purified complex to a final concentration of 10 µM.

2. Cryo-EM Grid Preparation and Data Collection: a. Apply the purified complex onto glow-discharged cryo-EM grids. b. Plunge-freeze the grids in liquid ethane using a vitrification robot. c. Screen the grids for ice thickness and particle distribution using a transmission electron microscope (TEM). d. Collect a dataset of high-resolution images on a Titan Krios TEM equipped with a direct electron detector.

3. Image Processing and Structure Determination: a. Perform motion correction and contrast transfer function (CTF) estimation on the collected micrographs. b. Pick particles and perform 2D classification to remove junk particles. c. Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution map. d. Build an atomic model into the cryo-EM density map using software such as Coot and refine it using Phenix.

Protocol 2: BRET Assay for mTAAR1-Gq Interaction

1. Plasmid Construction and Cell Culture: a. Clone mTAAR1 into a vector containing a Renilla luciferase (Rluc) tag. b. Clone the Gαq subunit into a vector containing a Yellow Fluorescent Protein (YFP) tag. c. Co-transfect HEK293T cells with the mTAAR1-Rluc and Gαq-YFP constructs, along with Gβ1 and Gγ2 subunits. d. Culture the transfected cells in a suitable medium for 24-48 hours.

2. BRET Assay Procedure: a. Seed the transfected cells into a white, clear-bottom 96-well plate. b. Wash the cells with a suitable assay buffer. c. Add the BRET substrate (e.g., coelenterazine h) to each well. d. Immediately measure the baseline BRET signal using a plate reader capable of detecting both luciferase and YFP emissions. e. Add this compound at various concentrations to the wells. f. Measure the BRET signal again at specified time points after agonist addition. g. Calculate the BRET ratio (YFP emission / Rluc emission) and plot the change in BRET ratio against the agonist concentration to determine the EC50.

Protocol 3: IP1 Accumulation Assay for Gq Activation

1. Cell Preparation: a. Plate HEK293T cells stably or transiently expressing mTAAR1 in a 96-well plate. b. Culture the cells until they reach confluency.